Erythorbic acid

Catalog No.
S869418
CAS No.
89-65-6
M.F
C6H8O6
M. Wt
176.124
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythorbic acid

CAS Number

89-65-6

Product Name

Erythorbic acid

IUPAC Name

(2R)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C6H8O6

Molecular Weight

176.124

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1

InChI Key

CIWBSHSKHKDKBQ-DUZGATOHSA-N

SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Synonyms

Araboascorbic Acid; Araboascorbic Acid, D-; D-(-)-Isoascorbic Acid; D-Araboascorbic Acid; D-Erythorbic Acid; D-Isoascorbic Acid; D-arabino-Ascorbic Acid; E 315; Erycorbin; Glucosaccharonic Acid; Isoascorbic Acid; Isovitamin C; Mercate 5; NSC 8117; Ne

Antioxidant Properties

Erythorbic acid, like vitamin C, acts as an antioxidant. Antioxidants are compounds that help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can damage DNA and other cellular components, contributing to various health conditions.

Studies have shown that erythorbic acid can scavenge free radicals and prevent oxidative damage in cell cultures and isolated tissues []. This property makes it a potential tool for researchers investigating the role of oxidative stress in various diseases.

Food Science Research

Erythorbic acid is widely used as a food additive due to its antioxidant properties. It helps prevent spoilage and discoloration in processed foods, particularly meats and cured meats []. Researchers in food science utilize erythorbic acid to study its effectiveness in preserving food quality and extending shelf life.

Analytical Chemistry Applications

Due to its structural similarity to vitamin C, erythorbic acid can interfere with certain analytical techniques used to measure vitamin C levels in biological samples. Researchers in analytical chemistry employ erythorbic acid to develop and validate methods for distinguishing between erythorbic acid and vitamin C in food and biological samples [].

Origin and Significance:

Erythorbic acid is a stereoisomer of ascorbic acid (vitamin C) []. It occurs naturally in some fungi like Hypsizygus marmoreus and Grifola frondosa []. However, commercially, it's synthesized from sucrose or through fermentation with specific strains of Penicillium [].

Erythorbic acid holds significance in research due to its antioxidant properties and potential role in enhancing iron absorption [].


Molecular Structure Analysis

Erythorbic acid shares the same chemical formula (C6H8O6) as ascorbic acid, but their spatial arrangement of atoms differs []. This difference makes erythorbic acid lack the full vitamin C activity of ascorbic acid []. Both molecules possess a six-carbon backbone with hydroxyl and carbonyl functional groups. The specific configuration around the asymmetric carbon atoms differentiates them [].


Chemical Reactions Analysis

Synthesis:

Erythorbic acid can be synthesized through various methods:

  • Chemical Synthesis

    A reaction between methyl 2-keto-D-gluconate and sodium methoxide yields erythorbic acid [].

  • Fermentation

    Specific strains of Penicillium can be used to ferment a suitable substrate for erythorbic acid production [].

  • Sucrose Conversion

    Sucrose can be converted to erythorbic acid through a multistep chemical process [].

Decomposition

Erythorbic acid decomposes at temperatures above 164°C (327°F) []. The specific decomposition products haven't been extensively studied in scientific literature.

Other Reactions

As an antioxidant, erythorbic acid reacts with free radicals, donating a hydrogen atom to scavenge them and prevent oxidative damage.


Physical And Chemical Properties Analysis

  • Molecular Formula: C6H8O6 []
  • Molar Mass: 176.13 g/mol []
  • Melting Point: 164-172°C (327-342°F) (decomposes) []
  • Solubility: Highly soluble in water (500 g/L at 25°C) []
  • Appearance: White, crystalline powder []
  • Stability: Relatively stable under acidic conditions, but degrades in alkaline environments and with exposure to light and heat []
Food Preservation

Erythorbic acid acts as an antioxidant in food by inhibiting the oxidation of fats and preventing color changes. It also helps maintain the flavor and nutritional value of processed foods.

Iron Absorption Enhancement

Studies suggest erythorbic acid may enhance the absorption of non-heme iron (iron from plant sources) in the body []. The exact mechanism is not fully understood, but it might involve reducing ferric iron (Fe3+) to ferrous iron (Fe2+), a form more readily absorbed by the intestines [].

Erythorbic acid is generally considered safe for consumption when used within recommended intake levels. Its safety is supported by its approval as a food additive by regulatory bodies like the FDA (E number E315) []. However, excessive consumption might cause mild gastrointestinal discomfort in some individuals [].

Erythorbic acid is not flammable and exhibits no significant hazards regarding reactivity [].

XLogP3

-1.6

Wikipedia

Erythorbic acid

Biological Half Life

In dogs, this resulted in a half-life of approximately 30 minutes for erythorbic acid in the plasma.

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Erythorbic acid is synthesized by the reaction between methyl 2-keto-D-gluconate and sodium methoxide. It can also be synthesized from sucrose and produced from Penicillium spp.
Erythorbic acid can also be prepared by reacting 2-keto-D-gluconate with sodium methoxide, synthesized from sucrose, or naturally produced by Penicililum species. Sodium erythorbate is prepared from D-glucose by a combination of biosynthesis and chemical synthesis via the intermediate 2-keto-D-gluconic acid.
Erythorbic acid is produced by the fermentation of D-glucose to 2-keto-D-gluconic acid by Pseudomonas fluorescens bacteria. The fermentation product is esterified and heated in basic solution to yield sodium erythorbate. Upon acidification of the salt in a water-methanol solution, erythorbic acid is formed.

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
D-erythro-Hex-2-enonic acid, .gamma.-lactone: ACTIVE
Has one-twentieth of the vitamin C activity of L-ascorbic acid
...Used to prevent nitrosoamine formation from nitrites in cured meats such as bacon.
Mid regulation, limitations: to accelerate color fixing in cured pork and beef cuts and cured comminuted meat food products; 3/4 ounce to 100 lb meat or meat by-product.

Storage Conditions

Erythorbic acid should be stored in an airtight container, protected from light, in a cool, dry place.

Interactions

The modifying effects of 3 antioxidants, sodium L-ascorbate (SA), ascorbic acid (AA) and sodium erythorbate (SE) on two-stage gastric carcinogenesis in F344 rats initiated with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) were investigated. Administration of 5% SE in the diet significantly decreased the incidence of dysplasia of the pylorus and, more marginally the incidence of papilloma of the forestomach, whereas administration of 5% and 1% SA and 5% AA in the diet was not associated with effect. These results suggest that SE exerts a weak inhibitory effect on gastric carcinogenesis. /Sodium erythorbate/
The marked azotemia & other evidence of renal damage induced in rats & dogs by rapid iv admin of tetracycline-HCl (50 mg/kg) was prevented by concomitant admin of ascorbic acid (125 mg/kg or more). D-isoascorbic acid had a similar effect when tested in rats.

Dates

Modify: 2023-08-15
TAKAHASHI, T.; MITSUMOTO, M.; KAYAMORI, H.; Production of D-Araboascorbic Acid by Penicillium, Nature, 1884748, 411-412. DOI:10.1038/188411b0 PMID:30061475

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